4-Ethyl-4-formylhexanenitrile
Overview
Description
4-Ethyl-4-formylhexanenitrile is an organic compound with the molecular formula C9H15NO. It is a colorless to yellow liquid with a density of 0.948 g/mL and a boiling point of 94°C to 99°C at 1.0 mmHg . This compound is known for its distinctive chemical structure, which includes an ethyl group, a formyl group,
Scientific Research Applications
Synthesis of Hydroxyhexanoate and Hydroxyhexanenitrile
4-Ethyl-4-formylhexanenitrile has been studied in the context of the synthesis of hydroxyhexanoate and hydroxyhexanenitrile compounds. Research by Nanduri et al. (2001) explored various biochemical approaches for synthesizing ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile, using methods like enzymatic succinylation and enzymatic hydrolysis. These processes achieved high yields and enantiomeric excess, demonstrating the compound's utility in chiral synthesis processes (Nanduri et al., 2001).
Mild Decarbonylation in Water
Rodrigues et al. (2011) investigated the decarbonylation of tertiary aldehydes, including 4-ethyl-4-formyl-hexanenitrile, in water. The study found that the decarbonylation of these aldehydes, prompted by dioxygen, occurs at room temperature when suspended in water. This 'on water' process could be significant for environmentally-friendly and mild reaction conditions in organic synthesis (Rodrigues et al., 2011).
Electropolymerization of Dipyrrol-1-ylalkanes
Research on the electropolymerization of a series of 1, x-dipyrrol-1-ylalkanes, which includes variants related to this compound, has been conducted by Neil et al. (1993). This study delved into the electrochemical properties of the resultant polymers, revealing potential applications in conducting polymers for various technological uses (Neil et al., 1993).
Synthesis of Triazole Derivatives
In the field of heterocyclic chemistry, Xin (2003) synthesized ethyl 4 (2-phenoxyethyl) 1,2,4-triazol-3-one from precursors including chloroacetonitrile, which shares functional groups with this compound. This research demonstrates thecompound's relevance in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Xin, 2003).
Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication
In the field of photovoltaics, Zeyada et al. (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, which are related to this compound. Their work involved the fabrication of organic-inorganic photodiodes, illustrating the potential of such compounds in the development of new electronic and photovoltaic devices (Zeyada et al., 2016).
Carboxylic Acid Functionalization in Polymer Synthesis
Sedlák et al. (2008) explored the alkylation of methyl 4-hydroxybenzoate with poly(ethylene glycol) derivatives, leading to the synthesis of carboxylic acid-functionalized poly(ethylene glycol). This research points to the broader applicability of similar compounds in polymer science, specifically in the functionalization of polymers for various industrial applications (Sedlák et al., 2008).
Biocatalyst Research in Synthesis of ACE Inhibitors
Zhao Jin-mei (2008) discussed the biocatalyst research progress of Ethyl(R)-2-hydroxy-4-phenylbutanoate, a compound related to this compound, highlighting its importance in synthesizing angiotensin-converting enzyme inhibitors, a key class of drugs used in treating hypertension (Zhao Jin-mei, 2008).
Mechanism of Action
Safety and Hazards
The safety data sheet for “4-Ethyl-4-formylhexanenitrile” indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation or ingestion should be avoided . In case of contact, rinse immediately with plenty of water and seek medical attention . The compound is flammable, and in case of fire, water spray, carbon dioxide, dry chemical, or chemical foam can be used .
Future Directions
“4-Ethyl-4-formylhexanenitrile” is provided to early discovery researchers as part of a collection of unique chemicals . It’s primarily used for research and development purposes . As such, future directions would likely involve its use in various research contexts, depending on the specific interests and goals of the researchers.
Properties
IUPAC Name |
4-ethyl-4-formylhexanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-3-9(4-2,8-11)6-5-7-10/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUXIQHQXOKMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCC#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183613 | |
Record name | 4-Ethyl-4-formylhexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2938-69-4 | |
Record name | 4-Ethyl-4-formylhexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2938-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-4-formylhexanenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002938694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2938-69-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-4-formylhexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-4-formylhexanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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